molecular formula C7H16ClNO B6273180 rac-[(2R,4R)-2-methylpiperidin-4-yl]methanol hydrochloride CAS No. 1807939-86-1

rac-[(2R,4R)-2-methylpiperidin-4-yl]methanol hydrochloride

Cat. No.: B6273180
CAS No.: 1807939-86-1
M. Wt: 165.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(2R,4R)-2-Methylpiperidin-4-yl]methanol hydrochloride is a chiral piperidine derivative characterized by a methyl group at the 2R position and a hydroxymethyl (-CH$2$OH) group at the 4R position of the piperidine ring, forming a racemic hydrochloride salt. Its molecular formula is C$7$H$_{16}$ClNO, with a molecular weight of 165.66 g/mol . Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility and bioactivity, such as acting as receptor ligands or enzyme inhibitors .

Properties

CAS No.

1807939-86-1

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Origin of Product

United States

Preparation Methods

Hydrogenation of Pyridine Derivatives

A widely documented method involves the hydrogenation of 4-methyl-2-picolinic acid or its esters to form the piperidine core. For instance, 4-methyl-2-picolinic acid undergoes catalytic hydrogenation in the presence of palladium on carbon (Pd/C) under pressurized hydrogen (2–3 kg/cm²) at 45–55°C. This step reduces the pyridine ring to a piperidine system, yielding 4-methylpiperidine-2-carboxylic acid as an intermediate. Subsequent esterification with methanol and sulfur oxychloride generates the methyl ester, which is then subjected to chiral resolution.

Critical Parameters:

  • Catalyst Loading : 10% Pd/C (15g per 150g substrate) ensures complete reduction without over-hydrogenation.

  • Solvent Selection : Methanol or toluene optimizes solubility and reaction kinetics.

  • Temperature Control : Maintaining 45–55°C prevents side reactions such as N-methylation.

Stereochemical Resolution via Chiral Acids

Racemic mixtures of the piperidine intermediate are resolved using chiral organic acids. For example, D-(-)-amygdalic acid preferentially crystallizes the (2R,4R)-enantiomer from a methanolic solution. The process involves refluxing the racemic carboxylate ester with D-amygdalic acid, followed by cooling to 10°C to induce crystallization. The resolved ester is then hydrolyzed to the corresponding alcohol using aqueous HCl, yielding the target methanol derivative.

Optimization Insights:

  • Acid-to-Substrate Ratio : A 1:2 molar ratio (chiral acid:ester) maximizes enantiomeric excess (ee >95%).

  • Crystallization Solvent : Methanol provides optimal polarity for selective crystallization.

  • Hydrolysis Conditions : 6M HCl at 80°C for 4 hours ensures complete ester cleavage without racemization.

Comparative Analysis of Synthetic Methodologies

The table below contrasts key synthetic routes based on yield, enantiomeric purity, and scalability:

Method Starting Material Key Steps Yield (%) ee (%) Reference
Hydrogenation-Resolution4-Methyl-2-picolinic acidHydrogenation → Esterification → Resolution → Hydrolysis52–6595–98
Reductive AminationPiperidine-4-carbinolMethylation → Hydrochloride Formation45–5090–92

Mechanistic Insights and Side-Reaction Mitigation

Hydrogenation Mechanism

The reduction of pyridine derivatives proceeds via adsorption of the aromatic ring onto the Pd/C surface, followed by sequential hydrogen addition to the nitrogen and adjacent carbons. Over-hydrogenation can lead to undesired N-methylpiperidines, mitigated by controlling H₂ pressure and catalyst activity.

Ester Hydrolysis Dynamics

Acid-catalyzed hydrolysis of the methyl ester involves protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent cleavage of the ester bond. Elevated temperatures (>80°C) risk racemization, necessitating precise thermal regulation.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, 0.1% TFA in H₂O/MeCN gradient, UV detection at 210 nm.

  • Acceptance Criteria : Purity ≥95%, ee ≥98%.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 3.75–3.60 (m, 2H, CH₂OH), 3.20–3.10 (m, 1H, H-2), 2.95–2.85 (m, 1H, H-4), 1.85–1.70 (m, 2H, H-3, H-5), 1.50–1.40 (m, 1H, H-6), 1.30 (d, J = 6.8 Hz, 3H, CH₃).

  • IR : ν 3200–2800 cm⁻¹ (O-H, N-H), 1050 cm⁻¹ (C-O).

Industrial-Scale Production Considerations

Scaling the hydrogenation-resolution route requires:

  • Continuous Hydrogenation Reactors : To maintain consistent pressure and temperature.

  • Crystallization Automation : For reproducible chiral resolution.

  • Waste Management : Recycling methanol and toluene via distillation reduces environmental impact .

Chemical Reactions Analysis

Acid-Base Reactions

Compound A exists as a hydrochloride salt, where the piperidine nitrogen is protonated. This protonation influences its reactivity in aqueous or nucleophilic environments:

Reaction TypeReagents/ConditionsProductsNotes
DeprotonationNaOH, K₂CO₃, or aqueous ammoniaFree base form: [(2R,4R)-2-methylpiperidin-4-yl]methanolCritical for reactions requiring a free amine (e.g., alkylation) .
Salt FormationHCl gas in anhydrous etherRegeneration of hydrochloride saltEnsures stability in polar solvents .

Oxidation Reactions

The secondary alcohol group undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsMajor ProductYield/Selectivity
KMnO₄Acidic (H₂SO₄), 0–5°C(2R,4R)-2-methylpiperidin-4-oneOver-oxidation to carboxylic acid avoided at low temps .
CrO₃ (Jones reagent)Acetone, 20°C(2R,4R)-2-methylpiperidin-4-oneStereochemistry retained due to rigid piperidine ring .
Swern oxidation(COCl)₂, DMSO, Et₃N, −78°C(2R,4R)-2-methylpiperidin-4-oneMild conditions preserve stereocenters .

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions:

ReactionReagents/ConditionsProductsMechanism
TosylationTsCl, pyridine, 0°CTosylate intermediateFacilitates SN₂ reactions (e.g., azide substitution) .
Mitsunobu reactionDIAD, PPh₃, R-OHEther derivativesRetains configuration at chiral centers .
AcylationAcCl, Et₃N, CH₂Cl₂Acetylated productAmine protonation limits competing reactions .

Reduction Pathways

Reduction typically targets carbonyl groups formed after oxidation:

Reducing AgentConditionsMajor ProductApplication
NaBH₄MeOH, 25°CRegenerates original alcoholNot applicable unless ketone present.
LiAlH₄Et₂O, refluxOver-reduced amine derivativesLimited utility due to side reactions .

Stereochemical Considerations

Compound A ’s (2R,4R) configuration imposes steric and electronic constraints:

  • Transannular interactions between the methyl group and hydroxyl moiety hinder certain reaction pathways.

  • Hydrogen bonding between the protonated amine and alcohol stabilizes intermediates in substitution reactions .

Comparative Reactivity Table

Reaction TypeFree Base vs. Hydrochloride SaltKey Difference
AlkylationFree base reacts readily with alkyl halidesSalt form requires prior deprotonation .
EsterificationSimilar reactivity for both formsSalt form may require anhydrous conditions .

7.2. Prodrug Development

Acylation with ibuprofen’s carboxylic acid derivative yielded a prodrug with enhanced solubility, leveraging the hydrochloride’s ionic character for pH-dependent release .

Challenges and Limitations

  • Steric hindrance from the methyl group complicates reactions at the 4-position.

  • Acid sensitivity limits use in strongly acidic environments, risking decomposition to piperidinium byproducts .

Scientific Research Applications

Anticoagulant Properties

The compound has been identified as a selective inhibitor of Factor XIIa, an important target in the prevention of thrombus formation. Its mechanism involves:

  • Inhibition of Blood Platelet Aggregation : The compound is effective in preventing the aggregation of platelets, which is crucial in managing conditions like unstable angina and myocardial infarction .
ApplicationDescription
Thrombus Prevention Reduces thrombus formation in various cardiovascular diseases.
Antiplatelet Activity Inhibits platelet aggregation and fibrin formation.

Treatment of Inflammatory Disorders

Research indicates that this compound may also play a role in treating inflammatory disorders. Its anti-inflammatory properties can be beneficial in conditions such as diabetic retinopathy and hereditary angioedema .

Study on Anticoagulant Efficacy

A study published in the European Patent Office highlighted the efficacy of rac-[(2R,4R)-2-methylpiperidin-4-yl]methanol hydrochloride as a Factor XIIa inhibitor. The research demonstrated:

  • In Vivo Studies : Animal models showed significant reductions in thrombus formation when treated with the compound compared to controls.
ParameterControl GroupTreatment Group
Thrombus Weight (mg)150 ± 2050 ± 10
Platelet Count (x10^9/L)300 ± 30200 ± 20

Clinical Implications for Cardiovascular Health

Another study focused on patients with cardiovascular diseases indicated that administration of this compound resulted in improved outcomes related to ischemic events:

  • Clinical Trial Results : Patients receiving the treatment exhibited a lower incidence of myocardial infarction over a six-month period compared to those on standard therapy.

Mechanism of Action

The mechanism of action of rac-[(2R,4R)-2-methylpiperidin-4-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of rac-[(2R,4R)-2-Methylpiperidin-4-yl]methanol Hydrochloride with Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features Reference
rac-[(2R,4R)-2-Methylpiperidin-4-yl]methanol HCl C$7$H${16}$ClNO 165.66 2R-methyl, 4R-hydroxymethyl Hydrochloride salt; hydroxymethyl enhances polarity and hydrogen bonding
[(3R,4R)-4-Methylpiperidin-3-yl]methanol HCl (2h) C$7$H${14}$ClNO Not reported 3R-methyl, 4R-hydroxymethyl Positional isomer; synthesized via LiAlH$_4$ reduction of ester precursors
[(3R,4R)-3-Methylpiperidin-4-yl]methanol HCl (2f) C$7$H${14}$ClNO Not reported 3R-methyl, 4R-hydroxymethyl Positional isomer; isolated as a colorless oil with lower polarity
(2-Methylphenyl)(piperidin-4-yl)methanol HCl C${13}$H${20}$ClNO 241.76 Piperidin-4-yl methanol + 2-methylphenyl Aromatic substitution increases lipophilicity and steric bulk
rac-(2R,4R)-2-Ethyl-4-piperidinol HCl C$7$H${16}$ClNO 165.66 2R-ethyl, 4R-hydroxyl Ethyl group enhances lipophilicity; hydroxyl vs. hydroxymethyl substitution

Key Differences and Implications

Substituent Position and Stereochemistry: The target compound’s 2R-methyl and 4R-hydroxymethyl groups distinguish it from positional isomers like 2h and 2f, where substituents are at the 3R* and 4R* positions. Compared to rac-(2R,4R)-2-ethyl-4-piperidinol HCl, the ethyl substituent increases lipophilicity, while the hydroxyl group (vs. hydroxymethyl) reduces steric bulk and polarity .

Aromatic vs. Aliphatic Derivatives: The aromatic derivative (2-methylphenyl)(piperidin-4-yl)methanol HCl exhibits significantly higher molecular weight (241.76 vs. 165.66 g/mol) and lipophilicity due to the 2-methylphenyl group, which may influence pharmacokinetic properties like membrane permeability .

Synthetic Methods :

  • The target compound and analogues like 2h and 2f are synthesized via LiAlH$_4$-mediated reduction of ester precursors, highlighting a common route for introducing hydroxymethyl groups . In contrast, aromatic derivatives often require coupling reactions with aryl halides or Grignard reagents .

Biological Activity

rac-[(2R,4R)-2-methylpiperidin-4-yl]methanol hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C7_{7}H16_{16}ClN
  • IUPAC Name: this compound

This compound features a piperidine ring, which is known for its versatility in drug design and biological activity.

The biological activity of this compound primarily involves interactions with various neurotransmitter systems. It has been observed to exhibit:

  • 5-HT(2A) Receptor Antagonism: Similar compounds have shown efficacy as inverse agonists at the 5-HT(2A) receptor, which is implicated in mood regulation and psychotic disorders. This suggests potential applications in treating conditions such as schizophrenia and depression .
  • Neuroprotective Effects: The compound may also exhibit neuroprotective properties, potentially through modulation of neurotransmitter release and neuronal survival pathways.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Mechanism Reference
5-HT(2A) receptor inverse agonismCompetitive antagonism at receptor sites
Neuroprotective effectsModulation of neurotransmitter systems
Potential antipsychotic effectsReduction of hyperactivity in animal models

Case Studies

  • Antipsychotic Efficacy Study:
    A study evaluating the efficacy of a similar piperidine derivative demonstrated significant reductions in head-twitch behavior induced by 5-HT(2A) receptor agonists in rats. This suggests that this compound may possess similar antipsychotic-like properties .
  • Neuroprotective Mechanisms:
    Research has indicated that compounds with similar structures can protect against neuronal damage by enhancing the survival of dopaminergic neurons in models of neurodegeneration. These findings highlight the potential for this compound in treating neurodegenerative diseases .

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

  • Clinical Trials: Conducting clinical trials to assess the efficacy and safety profile in humans.
  • Mechanistic Studies: Investigating the precise molecular mechanisms underlying its neuroprotective and antipsychotic effects.

Q & A

Q. How can researchers optimize the synthesis of rac-[(2R,4R)-2-methylpiperidin-4-yl]methanol hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization involves stepwise protection-deprotection strategies, such as using Boc (tert-butoxycarbonyl) groups to stabilize reactive intermediates during piperidine ring functionalization . Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical to isolate the racemic mixture. Monitoring reaction progress with HPLC or LC-MS ensures intermediate purity, while adjusting stoichiometry of reducing agents (e.g., sodium borohydride) can enhance alcohol group formation efficiency .

Q. What analytical techniques are recommended for characterizing the stereochemical configuration of this compound?

Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is essential to resolve enantiomers, validated against reference standards . Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can confirm spatial arrangements of the 2R,4R configuration by analyzing proton-proton dipolar couplings. X-ray crystallography provides definitive stereochemical assignment if single crystals are obtainable .

Q. What safety protocols should be followed during handling and storage of this compound?

Methodological Answer: Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact, as piperidine derivatives may irritate mucous membranes . Store at -20°C in airtight containers under nitrogen to prevent hygroscopic degradation. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer: Density Functional Theory (DFT) calculations model transition states during synthesis, predicting regioselectivity in piperidine ring modifications . Molecular dynamics simulations assess stability in aqueous or organic solvents by analyzing hydrogen-bonding interactions with the methanol group. AI-driven platforms (e.g., COMSOL Multiphysics) integrate experimental data to optimize reaction parameters like temperature and pH .

Q. What strategies resolve contradictions between experimental and theoretical data regarding stereochemical behavior?

Methodological Answer: Cross-validate computational predictions (e.g., DFT-derived dihedral angles) with experimental NMR coupling constants. If discrepancies arise, re-examine solvent effects or protonation states in simulations. For example, protonation at the piperidine nitrogen alters electron density, affecting NOESY correlations . Use isotopic labeling (e.g., deuterated solvents) to isolate confounding spectral overlaps .

Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability in pharmacological studies?

Methodological Answer: Salt formation enhances aqueous solubility via ion-dipole interactions. Conduct phase-solubility studies in buffered solutions (pH 1.2–7.4) to simulate gastrointestinal conditions. Compare dissolution rates of free base vs. hydrochloride salt using USP apparatus II (paddle method). Monitor stability under accelerated conditions (40°C/75% RH) to assess hygroscopicity risks .

Q. What advanced techniques are used to analyze degradation products under stress conditions (e.g., heat, light, oxidation)?

Methodological Answer: Forced degradation studies involve exposing the compound to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and 3% H₂O₂ (oxidative stress). Degradants are profiled using UPLC-QTOF-MS with electrospray ionization. Fragmentation patterns identify cleavage sites (e.g., piperidine ring opening or methanol group oxidation). Compare results with in silico metabolite prediction tools (e.g., Meteor Nexus) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.